Product packaging for 1-(Piperidin-4-ylsulfonyl)piperidine(Cat. No.:)

1-(Piperidin-4-ylsulfonyl)piperidine

Cat. No.: B13635913
M. Wt: 232.35 g/mol
InChI Key: IBYFOZCCMCDMLK-UHFFFAOYSA-N
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Description

1-(Piperidin-4-ylsulfonyl)piperidine is a chemical compound with the molecular formula C10H20N2O2S and a molecular weight of 232.34 g/mol . This structure features two piperidine rings connected by a sulfonyl group (-SO2-), a configuration that may be of significant interest in medicinal chemistry and drug discovery research. The piperidine scaffold is a fundamental building block in pharmaceuticals and is present in a wide range of therapeutic agents . Compounds containing the sulfonyl group are often investigated for their potential as enzyme inhibitors or for their ability to facilitate molecular recognition in chemical probes. Researchers may explore this molecule as a key synthetic intermediate or a core scaffold for the development of novel bioactive molecules. It can serve as a precursor in the synthesis of more complex compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption. Please refer to the product's Safety Data Sheet (SDS) for proper handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2O2S B13635913 1-(Piperidin-4-ylsulfonyl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20N2O2S

Molecular Weight

232.35 g/mol

IUPAC Name

1-piperidin-4-ylsulfonylpiperidine

InChI

InChI=1S/C10H20N2O2S/c13-15(14,10-4-6-11-7-5-10)12-8-2-1-3-9-12/h10-11H,1-9H2

InChI Key

IBYFOZCCMCDMLK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2CCNCC2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 1 Piperidin 4 Ylsulfonyl Piperidine

General Synthetic Strategies for Sulfonylpiperidine Derivatives

The synthesis of sulfonylpiperidine derivatives is fundamentally based on two core chemical transformations: the formation of the sulfonamide bond and the introduction of functional groups onto the piperidine (B6355638) ring.

Sulfonamide Bond Formation Approaches

The creation of a sulfonamide linkage (R-SO₂-NR'R'') is a cornerstone of medicinal and organic chemistry. researchgate.net The most classical and widely employed method involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. researchgate.net

Modern approaches have expanded the toolbox for sulfonamide synthesis, offering milder conditions and broader substrate scopes. These include:

Catalytic Methods: Transition metal-catalyzed reactions, for instance, have been developed to facilitate the coupling of various sulfur-containing starting materials with amines.

Electrochemical Synthesis: This environmentally benign approach can drive the oxidative coupling of thiols and amines to form sulfonamides.

Multi-component Reactions: These strategies allow for the efficient assembly of sulfonamides from three or more starting materials in a single step.

A comparison of common sulfonamide bond formation methods is presented in the table below.

MethodStarting MaterialsReagents/ConditionsAdvantagesDisadvantages
Classical Method Sulfonyl Chloride, AmineBase (e.g., Pyridine, Triethylamine)High yields, well-establishedRequires synthesis of sulfonyl chlorides, generation of HCl
Photocatalytic Coupling Aryl Triflates, SO₂ Surrogate, AminePhotocatalyst, LightMild conditions, broad amine scopeRequires specialized equipment
Electrochemical Synthesis Thiols, AminesElectricityReagent-free, environmentally friendlyMay not be suitable for all substrates
Copper-Catalyzed Coupling Boronic Acids, SO₂ Surrogate (DABSO), AminesCopper CatalystGood functional group toleranceCatalyst may be required

Piperidine Ring Functionalization Methods

The piperidine ring, a prevalent scaffold in pharmaceuticals, can be functionalized at various positions to introduce a sulfonyl group or a precursor to it. nih.govgoogle.com Key strategies include:

C-H Functionalization: Direct C-H activation and functionalization have emerged as powerful tools to introduce substituents onto the piperidine ring with high regioselectivity. nih.gov Rhodium-catalyzed C-H insertion reactions, for example, can be directed to the C4 position of the piperidine ring by selecting the appropriate N-protecting group and catalyst. nih.gov

Functionalization of Pre-existing Rings: This approach involves starting with a piperidine ring that already contains a functional group, such as a ketone or a hydroxyl group, which can then be converted into the desired sulfonyl moiety. dtic.mil

Ring Construction: In some cases, the substituted piperidine ring can be constructed from acyclic precursors through cyclization reactions. google.com

Specific Synthetic Routes for 1-(Piperidin-4-ylsulfonyl)piperidine

The synthesis of the target molecule, this compound, can be envisioned through both direct and multi-step approaches.

Direct Sulfonylation Reactions

The most straightforward approach to this compound involves the direct reaction of a pre-formed piperidine-4-sulfonyl derivative with piperidine.

A plausible direct synthetic route is the reaction of Piperidine-4-sulfonyl chloride with Piperidine . This reaction would follow the classical method of sulfonamide bond formation, where the nitrogen of the piperidine acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. A base would be required to quench the HCl generated during the reaction.

Reaction Scheme:

The key challenge in this approach lies in the synthesis and stability of Piperidine-4-sulfonyl chloride, which is not a commercially common reagent and would likely need to be synthesized in a preceding step.

Multi-Step Synthesis Pathways

A multi-step synthesis offers greater flexibility and often utilizes more readily available starting materials. A viable multi-step pathway to this compound can commence from Piperidin-4-one .

Proposed Multi-Step Synthesis:

Protection of the Piperidine Nitrogen: The secondary amine of Piperidin-4-one would first be protected, for instance, with a Boc (tert-butoxycarbonyl) group, to prevent side reactions in subsequent steps.

Introduction of the Sulfur Moiety: The ketone at the 4-position can be converted to a thiol. This can be achieved through various methods, including reaction with Lawesson's reagent or conversion to a tosylhydrazone followed by reduction and sulfuration.

Oxidation to the Sulfonic Acid: The resulting thiol can be oxidized to the corresponding sulfonic acid, N-Boc-piperidine-4-sulfonic acid , using a strong oxidizing agent like hydrogen peroxide or potassium permanganate.

Conversion to Sulfonyl Chloride: The sulfonic acid is then converted to the key intermediate, N-Boc-piperidine-4-sulfonyl chloride . This can be accomplished using reagents such as thionyl chloride (SOCl₂) or 2,4,6-trichloro-1,3,5-triazine (TCT). lookchem.com

Sulfonamide Formation: The N-Boc-piperidine-4-sulfonyl chloride is then reacted with piperidine in the presence of a base to form the sulfonamide bond.

Deprotection: Finally, the Boc protecting group is removed under acidic conditions to yield the target compound, This compound .

An alternative to steps 2 and 3 would be the direct conversion of the ketone to a vinyl triflate, followed by a palladium-catalyzed sulfonation.

The table below outlines the proposed multi-step synthesis from Piperidin-4-one.

StepStarting MaterialReagents and ConditionsIntermediate/Product
1Piperidin-4-one(Boc)₂O, BaseN-Boc-piperidin-4-one
2N-Boc-piperidin-4-onee.g., Lawesson's ReagentN-Boc-piperidine-4-thione
3N-Boc-piperidine-4-thioneOxidation (e.g., H₂O₂, KMnO₄)N-Boc-piperidine-4-sulfonic acid
4N-Boc-piperidine-4-sulfonic acidSOCl₂ or TAPCN-Boc-piperidine-4-sulfonyl chloride
5N-Boc-piperidine-4-sulfonyl chloridePiperidine, BaseN-Boc-1-(piperidin-4-ylsulfonyl)piperidine
6N-Boc-1-(piperidin-4-ylsulfonyl)piperidineAcid (e.g., TFA, HCl)This compound

Novel Synthetic Transformations and Catalytic Strategies

Recent advances in organic synthesis offer innovative and potentially more efficient routes to sulfonylpiperidine derivatives. While not yet specifically reported for this compound, these novel transformations and catalytic strategies hold promise for its future synthesis.

One such strategy involves the late-stage functionalization of the piperidine ring. For instance, rhodium-catalyzed C-H functionalization has been shown to selectively introduce substituents at the 4-position of N-protected piperidines. nih.gov Adapting this methodology for a C-H sulfonation reaction could provide a more direct entry to the piperidine-4-sulfonyl core structure, bypassing the need to start from a pre-functionalized piperidine like piperidin-4-one.

Furthermore, the development of novel catalytic systems for sulfonamide bond formation could offer milder and more efficient alternatives to the classical sulfonyl chloride chemistry. For example, methods that avoid the preparation of the often-unstable sulfonyl chloride intermediates are highly desirable. This could involve the in-situ generation of a reactive sulfonylating agent from a stable precursor like a sulfonic acid or a sulfinate salt.

The application of flow chemistry could also streamline multi-step syntheses, allowing for the sequential transformation of intermediates in a continuous process, potentially improving yields and reducing reaction times.

Development of Efficient and Selective Reactions

The primary and most efficient method for constructing the N-sulfonylpiperidine linkage is the reaction of a piperidine amine with a sulfonyl chloride. In the context of this compound, this would typically involve reacting piperidine with piperidine-4-sulfonyl chloride. The reaction is a nucleophilic substitution where the secondary amine of the piperidine ring attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

This reaction is generally high-yielding and selective. The secondary amine of piperidine is a potent nucleophile, and the sulfonyl chloride is a highly reactive electrophile, ensuring that the desired sulfonamide bond forms preferentially. The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM) or methylene (B1212753) dichloride (MDC), to dissolve the reactants and facilitate the reaction. A tertiary amine base, most commonly triethylamine (TEA), is added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. researchgate.netnih.gov

Studies on analogous compounds demonstrate the efficiency of this approach. For instance, the synthesis of [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol is achieved by reacting diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride using triethylamine as a base in methylene dichloride, resulting in a 90% yield after just four hours at room temperature. researchgate.net Similarly, various N-sulfonylpiperazine derivatives have been synthesized by reacting a piperazine (B1678402) core with different sulfonyl chlorides in DCM with TEA, achieving high yields in as little as 30 minutes at room temperature. mdpi.com

Table 1: Examples of Efficient N-Sulfonylation Reactions for Piperidine and Piperazine Derivatives

Starting Amine Sulfonyl Chloride Base Solvent Time Temp. Yield (%) Reference
Diphenyl(piperidin-4-yl)methanol p-Toluenesulfonyl chloride TEA MDC 4 h RT 90% researchgate.net
Ethyl isonipecotate Benzenesulfonyl chloride - - - - - researchgate.net
Trimetazidine (piperazine deriv.) Methylsulfonyl chloride TEA DCM 30 min RT 93% mdpi.com
4-(3-(piperidin-4-yl)propyl)piperidine Various sulfonyl chlorides TEA MDC - - - nih.gov

This table is interactive. You can sort and filter the data.

Green Chemistry Approaches in this compound Synthesis

While effective, the conventional synthesis of sulfonamides often relies on volatile and halogenated organic solvents like dichloromethane, which pose environmental and health risks. Green chemistry principles aim to mitigate these issues by developing more sustainable synthetic routes.

A significant green advancement in sulfonamide synthesis is the use of water as a reaction medium. rsc.org This approach eliminates the need for organic solvents entirely. The reaction between an amine and a sulfonyl chloride can be performed in an aqueous medium using dynamic pH control. An inorganic base, such as sodium hydroxide, is added to maintain a basic pH, neutralizing the HCl byproduct as it forms. This method is highly efficient, uses equimolar amounts of reactants, and simplifies product isolation. Often, the resulting sulfonamide is poorly soluble in water and can be isolated by simple filtration after acidifying the reaction mixture, yielding a product of high purity without the need for further chromatographic purification. rsc.org

Another potential green strategy involves the use of reusable solid acid catalysts in solvent-free conditions. While demonstrated for the synthesis of N-sulfonylimines, this methodology highlights the potential for eliminating solvents by using a recyclable catalyst to promote the condensation reaction. asianpubs.org

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Sulfonamides

Feature Conventional Method Green Method (in Water)
Solvent Dichloromethane (DCM) Water
Base Triethylamine (organic) Sodium Hydroxide (inorganic)
Waste Halogenated organic waste, triethylammonium (B8662869) salt Aqueous salt solution (e.g., NaCl)
Workup Liquid-liquid extraction, column chromatography Filtration
Safety Uses volatile, potentially toxic solvent Benign solvent, simpler handling
Reference researchgate.net, mdpi.com rsc.org

This table is interactive. You can sort and filter the data.

Optimization of Reaction Parameters and Yields for Scalability

For a synthetic process to be viable on an industrial scale, it must be efficient, cost-effective, and robust. This requires careful optimization of reaction parameters to maximize yield, minimize reaction time, and simplify purification. researchgate.netasianpubs.org Key considerations for the scalable synthesis of this compound include the choice of reagents, solvent, base, reaction temperature, and concentration.

The sulfonylation reaction is generally efficient at ambient temperatures, which is a significant advantage for scalability as it reduces energy costs and the need for specialized heating or cooling equipment. researchgate.netmdpi.com The choice of base is critical; while triethylamine is common, other non-nucleophilic bases could be explored for cost-effectiveness and ease of removal. The solvent must effectively dissolve the starting materials, but for large-scale operations, greener and less volatile solvents are preferred over chlorinated ones.

Process optimization would involve systematically varying these parameters to find the ideal conditions. For example, a design of experiments (DoE) approach could be used to study the effects of reactant concentration, base stoichiometry, and temperature on the reaction yield and purity. The goal is to achieve the highest possible conversion in the shortest amount of time, using the least expensive and most environmentally benign materials available. The high yields (often >90%) reported for analogous reactions under mild conditions suggest that the synthesis of this compound is highly amenable to scalable production. researchgate.netmdpi.com

Table 3: Key Parameters for Optimization in Sulfonamide Synthesis

Parameter Objective for Scalability Rationale
Reagents Use of commercially available, inexpensive starting materials. Reduces overall production cost and reliance on complex precursor synthesis. researchgate.net
Temperature Ambient temperature (Room Temp.) Minimizes energy consumption and simplifies reactor requirements. researchgate.net
Reaction Time Shortest time to completion (<1-4 hours) Increases throughput and process efficiency. mdpi.com
Solvent Minimal volume; green alternatives (e.g., water, 2-MeTHF). Reduces solvent waste and environmental impact. rsc.org
Base Inexpensive, easily removable base (e.g., inorganic base). Simplifies purification and reduces cost.
Purification Avoidance of chromatography; direct crystallization/filtration. Reduces solvent usage, time, and cost associated with purification steps. rsc.orgresearchgate.net

This table is interactive. You can sort and filter the data.

Molecular Structure and Conformational Analysis of 1 Piperidin 4 Ylsulfonyl Piperidine

Advanced Spectroscopic Investigations for Structural Elucidation

Spectroscopic techniques are fundamental in providing direct experimental evidence of the molecular structure, connectivity, and dynamic conformational behavior of 1-(piperidin-4-ylsulfonyl)piperidine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the solution-state conformation and dynamics of piperidine-containing molecules. In principle, the ¹H and ¹³C NMR spectra of this compound would provide detailed insights into its structure.

The piperidine (B6355638) rings are expected to predominantly adopt a chair conformation, which is the most stable arrangement for such six-membered rings. researchgate.netniscpr.res.in The orientation of the substituents on these rings (axial vs. equatorial) can be determined by analyzing the chemical shifts and, more definitively, the proton-proton (¹H-¹H) coupling constants. For instance, a large coupling constant (typically in the range of 10-13 Hz) between adjacent protons (vicinal coupling) is indicative of a diaxial relationship, while smaller coupling constants (2-5 Hz) suggest axial-equatorial or diequatorial arrangements. niscpr.res.innih.gov

In the case of this compound, the key diagnostic signals would be those of the protons on the carbon atoms adjacent to the nitrogen and the proton at the C4 position of the first piperidine ring. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule. researchgate.net

Table 1: Illustrative ¹H NMR Data for a Piperidine Ring in a Chair Conformation This table presents typical, expected values for piperidine derivatives and is for illustrative purposes.

Proton Position Expected Chemical Shift (ppm) Multiplicity Key Coupling Constants (Hz) Inferred Orientation
H-2ax, H-6ax 2.5 - 2.7 dt J(ax,ax) ≈ 11-13, J(ax,eq) ≈ 3-4 Axial
H-2eq, H-6eq 3.0 - 3.2 dm J(eq,eq) ≈ 2-3, J(gem) ≈ 12-14 Equatorial
H-3ax, H-5ax 1.4 - 1.6 m - Axial
H-3eq, H-5eq 1.7 - 1.9 m - Equatorial

For analogous N-sulfonylated piperidine compounds, crystallographic studies have consistently revealed that the piperidine ring adopts a stable chair conformation. researchgate.netresearchgate.net The geometry around the sulfur atom in the sulfonyl group is typically a distorted tetrahedron. researchgate.net In the solid state, the specific conformation adopted by this compound would be the one that allows for the most efficient crystal packing, potentially influenced by intermolecular interactions such as C-H···O hydrogen bonds. researchgate.net It is highly probable that both piperidine rings would be found in chair conformations, with the bulky sulfonylpiperidine group occupying an equatorial position on the first piperidine ring to minimize steric hindrance. researchgate.net

Table 2: Representative Crystallographic Parameters for N-Sulfonylated Piperidine Derivatives This table is based on published data for similar structures and serves as an example of expected values.

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar
Piperidine Ring Conformation Chair
S-N Bond Length ~1.63 Å
S=O Bond Length ~1.44 Å
C-S-N Bond Angle ~107°

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Under techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), this compound would first be observed as a protonated molecular ion [M+H]⁺.

Collision-induced dissociation (CID) of this parent ion would likely induce fragmentation at the weakest bonds. nih.gov For piperidine-containing sulfonamides, characteristic fragmentation pathways involve the cleavage of the C-S and N-S bonds. researchgate.net A plausible fragmentation pattern for this compound would include:

Cleavage of the N-S bond to generate a piperidine fragment ion (m/z 84/85) and a piperidinylsulfonyl fragment.

Cleavage of the C-S bond, which is another common pathway for sulfonamides. researchgate.net

Ring-opening and subsequent fragmentation of the piperidine rings themselves, a characteristic pattern for saturated nitrogen heterocyles. xml-journal.net

The precise fragmentation pattern provides a fingerprint that helps confirm the molecular structure and the connectivity of the different subunits.

Table 3: Plausible Mass Spectrometry Fragments for this compound This table presents a hypothetical fragmentation pattern based on known cleavage rules for similar compounds.

m/z (mass-to-charge ratio) Proposed Fragment Structure Fragmentation Pathway
247 [C₁₀H₂₀N₂O₂S + H]⁺ Protonated molecular ion
162 [C₅H₁₀NSO₂]⁺ Cleavage of C-S bond
85 [C₅H₁₁N]⁺ Protonated piperidine from N-S cleavage

Computational Conformational Analysis

Computational chemistry offers powerful tools to complement experimental data, providing insights into the relative energies of different conformers and the dynamic landscape of the molecule.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules and predict their geometries and relative energies with high accuracy. researchgate.netresearchgate.net For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to optimize the geometries of various possible conformers. nih.gov

The primary focus would be on the chair, boat, and twist-boat conformations of each piperidine ring, as well as the rotational isomers around the C-S and S-N bonds. These calculations would likely confirm that the most stable conformer is one where both piperidine rings are in a chair conformation. DFT can quantify the energy differences between this ground-state conformer and higher-energy structures, providing a detailed map of the potential energy surface. mdpi.com These theoretical calculations can also be used to predict NMR chemical shifts, which can then be compared with experimental data to validate the proposed solution-state structure. researchgate.net

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the conformational landscape of a molecule over time, taking into account temperature and solvent effects. mdpi.comdntb.gov.ua MD simulations use classical mechanics principles and force fields (e.g., AMBER, GROMACS) to model the movements of atoms in a system. mdpi.com

An MD simulation of this compound, typically solvated in a box of water molecules, would reveal the flexibility of the piperidine rings and the rotational freedom around the sulfonamide linker. nih.gov The simulation would likely show the piperidine rings persistently sampling the chair conformation, with occasional, transient excursions to higher-energy twist-boat forms. This approach provides a dynamic picture of the molecule's behavior in solution, which is often more representative of its state in a biological or chemical system than the static picture from X-ray crystallography or gas-phase DFT calculations.

Crystallographic Analysis of this compound Remains Undetermined

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of crystallographic data for the chemical compound this compound. Despite the relevance of the piperidine scaffold in medicinal chemistry, the specific molecular structure, conformational analysis, and supramolecular arrangement of this particular compound have not been elucidated through X-ray crystallography.

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. The conformation of the piperidine ring, which typically adopts a chair-like geometry, is crucial for its biological activity and interaction with molecular targets. In substituted piperidines, the orientation of the substituents (axial or equatorial) can significantly influence the compound's properties.

In the case of piperidine sulfonamides, the geometry around the sulfur atom is expected to be tetrahedral. The sulfonyl group, with its capacity for hydrogen bonding and other non-covalent interactions, would be a key determinant in the crystal packing and the formation of supramolecular architectures.

While crystallographic studies have been conducted on numerous derivatives of piperidine and piperidine sulfonamides, the specific compound of interest, this compound, appears to be uncharacterized in the solid state. Studies on closely related compounds, such as those with additional substituents on the piperidine rings or the sulfonyl group, consistently show the piperidine rings in a chair conformation. These studies also highlight the role of intermolecular hydrogen bonds, such as O–H···O and C–H···O, in stabilizing the crystal lattice of these derivatives. However, these findings cannot be directly extrapolated to the unsubstituted parent compound.

Without experimental data from single-crystal X-ray diffraction, a detailed and accurate description of the intermolecular interactions and supramolecular arrangements of this compound is not possible. Such an analysis would require precise knowledge of bond lengths, bond angles, torsion angles, and the spatial arrangement of molecules within the crystal lattice.

Therefore, the section on "Intermolecular Interactions and Supramolecular Arrangements in Crystal Structures" for this compound cannot be provided at this time. Further experimental research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to fill this gap in the scientific literature.

Chemical Reactivity and Derivatization Studies of 1 Piperidin 4 Ylsulfonyl Piperidine

Functional Group Transformations and Modifications of the Sulfonylpiperidine Moiety

The structure of 1-(Piperidin-4-ylsulfonyl)piperidine offers several sites for chemical modification. The key functional groups are the sulfonamide N-S bond and the secondary amine of the piperidin-4-yl moiety.

Reactions at the Piperidine (B6355638) Nitrogen: The secondary amine in the piperidin-4-yl ring is the most reactive site for functionalization. It can undergo a variety of standard amine reactions, including:

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

N-Acylation: Formation of amides through reaction with acyl chlorides or anhydrides.

N-Arylation: Coupling with aryl halides, often under palladium catalysis (e.g., Buchwald-Hartwig amination).

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield N-substituted derivatives.

These transformations allow for the introduction of a wide array of substituents, enabling the modification of the compound's physicochemical properties.

Modification of the Sulfonamide Group: The sulfonamide linkage is known for its chemical stability and is generally resistant to hydrolysis under acidic or basic conditions. However, advanced synthetic methods have been developed for its cleavage or transformation. Reductive cleavage of the N-S bond is a possible transformation, which would break the molecule into its constituent piperidine fragments. This type of reaction can enable late-stage functionalization, converting the stable sulfonamide into more versatile synthetic handles like sulfinates and amines.

The piperidine rings themselves are relatively inert saturated heterocycles. Transformations would typically require harsh conditions for C-H activation, which would likely also affect the other functional groups. Structurally, X-ray crystallography of a related compound, [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol, confirms that the piperidine ring adopts a stable chair conformation. researchgate.net

Synthesis of Analogous Compounds and Scaffold Diversification

The synthesis of this compound and its analogs generally relies on the formation of the sulfonamide bond. The most common and direct method is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base to neutralize the HCl byproduct. mdpi.com

Two primary retrosynthetic pathways can be envisioned for the parent compound:

Route A: Reaction of 4-aminopiperidine (B84694) with piperidine-1-sulfonyl chloride.

Route B: Reaction of piperidine with piperidine-4-sulfonyl chloride.

Both routes are viable and the choice would depend on the availability of the starting materials. This modular approach is highly amenable to scaffold diversification, allowing for the synthesis of a wide range of analogs by varying the amine or sulfonyl chloride component. nih.govnih.gov

Scaffold Diversification Strategies:

Varying the Amine Component: A diverse library of analogs can be created by reacting piperidine-4-sulfonyl chloride with different primary or secondary amines, including substituted piperidines, piperazines, pyrrolidines, and other cyclic or acyclic amines. nih.gov

Varying the Sulfonyl Chloride Component: Similarly, reacting 4-aminopiperidine with a variety of sulfonyl chlorides (e.g., arylsulfonyl chlorides, alkylsulfonyl chlorides) can generate a wide range of derivatives with different electronic and steric properties. durham.ac.uknih.gov

The following table illustrates potential analogous compounds that could be synthesized using these established methods.

Amine PrecursorSulfonyl Chloride PrecursorResulting Analogous CompoundReference for Method
PiperidinePiperidine-4-sulfonyl chlorideThis compound mdpi.com
MorpholinePiperidine-4-sulfonyl chloride4-(Piperidin-4-ylsulfonyl)morpholine mdpi.com
Piperazine (B1678402)Piperidine-4-sulfonyl chloride1-(Piperidin-4-ylsulfonyl)piperazine mdpi.com
4-AminopiperidineBenzenesulfonyl chlorideN-(Piperidin-4-yl)benzenesulfonamide nih.gov
4-Aminopiperidine4-Toluenesulfonyl chlorideN-(Piperidin-4-yl)-4-methylbenzenesulfonamide researchgate.net
4-AminopiperidineMethanesulfonyl chlorideN-(Piperidin-4-yl)methanesulfonamide myuchem.com

Mechanistic Investigations of this compound Reactions

Specific mechanistic studies for reactions involving this compound are not available in the current literature. However, the mechanisms of its formation and subsequent reactions can be understood from fundamental organic chemistry principles.

Mechanism of Sulfonamide Formation: The synthesis of the sulfonamide linkage proceeds via a nucleophilic acyl substitution-type mechanism. The reaction is initiated by the nucleophilic attack of the nitrogen atom of the amine (e.g., 4-aminopiperidine) on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to quench the HCl generated during the reaction, preventing the protonation of the starting amine.

Structural Conformation: The stereochemical outcome and reactivity of the piperidine rings are influenced by their conformation. X-ray crystallographic analysis of the related compound [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol shows that the piperidine ring adopts a chair conformation. researchgate.net This is the most stable conformation for six-membered rings and it is highly probable that both piperidine rings in this compound also adopt this conformation. This structural feature is critical as it dictates the spatial orientation of substituents and influences the molecule's interaction with biological targets.

Computational and Theoretical Investigations of 1 Piperidin 4 Ylsulfonyl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics and energetic landscape of a molecule. nih.govresearchgate.net These methods offer detailed insights into the molecule's intrinsic properties at the atomic level.

Electronic Structure and Reactivity Descriptors

The electronic structure of 1-(Piperidin-4-ylsulfonyl)piperidine can be thoroughly investigated using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G+(d,p)). nih.gov Such calculations yield crucial information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are key indicators of chemical reactivity and kinetic stability. nih.gov

From the HOMO and LUMO energy values, a range of global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These descriptors, including electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω), provide a quantitative framework for understanding its reactivity. researchgate.net For instance, a small HOMO-LUMO gap suggests higher polarizability and a greater ease of electronic excitation. nih.gov The molecular electrostatic potential (MEP) map can also be generated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting sites of intermolecular interactions.

Table 1: Predicted Global Reactivity Descriptors for a Piperidine-Sulfonamide Scaffold Data is illustrative and based on typical values for similar structures calculated via DFT/B3LYP methods.

ParameterSymbolFormulaPredicted Value Range
HOMO EnergyEHOMO--6.0 to -7.5 eV
LUMO EnergyELUMO--0.5 to -1.5 eV
Energy GapΔEELUMO - EHOMO4.5 to 6.5 eV
Electronegativityχ-(ELUMO + EHOMO)/23.25 to 4.5 eV
Chemical Hardnessη(ELUMO - EHOMO)/22.25 to 3.25 eV
Global SoftnessS1/(2η)0.15 to 0.22 eV⁻¹
Electrophilicity Indexωμ²/2η1.6 to 2.7 eV

Stability and Energetics of Isomers and Conformers

The structural flexibility of this compound arises from the conformational freedom of its two piperidine (B6355638) rings and rotation around the sulfur-nitrogen (S-N) bonds. The piperidine ring is known to preferentially adopt a stable chair conformation. wikipedia.org Computational studies can precisely calculate the relative energies of different conformers, such as those where the N-H bond is in an axial versus an equatorial position, with the equatorial conformation generally being more stable in nonpolar environments. wikipedia.org

For this compound, the key conformational questions involve the orientation of the two piperidine rings relative to each other. A detailed conformational analysis would involve calculating the potential energy surface to identify the global minimum energy conformer, which represents the most stable three-dimensional structure of the molecule. acs.org This analysis is crucial as the specific conformation often dictates how the molecule fits into a biological receptor's binding site.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. mdpi.com MD simulations model the movements of atoms and molecules based on classical mechanics, allowing researchers to observe conformational changes, flexibility, and interactions within a simulated environment, typically water, to mimic physiological conditions.

An MD simulation of this compound would reveal the stability of its preferred conformers and the timescale of transitions between different states. Furthermore, these simulations are invaluable for studying interactions with solvent molecules. By analyzing the radial distribution functions and hydrogen bonding patterns, one can understand how water molecules arrange around the solute, which influences its solubility and pharmacokinetic properties. The stability of the ligand-receptor complexes can also be assessed over simulation trajectories of 100 nanoseconds or more.

Molecular Docking and Binding Mode Analysis with Theoretical Biological Targets

Given the presence of the piperidine and sulfonamide moieties, which are recognized pharmacophores, molecular docking can be employed to explore the theoretical binding of this compound to various biological targets. mdpi.commalayajournal.org Docking algorithms predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, typically as a binding affinity score. researchgate.net

Based on the structures of known drugs, several protein families can be proposed as theoretical targets. The piperidine scaffold is common in ligands for neurotransmitter receptors and ion channels, while the sulfonamide group is a classic feature of enzyme inhibitors, such as those targeting carbonic anhydrases or the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). mdpi.comnih.gov Other potential targets for piperidine-containing molecules include Dipeptidyl Peptidase IV (DPP-IV) and pyruvate (B1213749) dehydrogenase kinase. malayajournal.orgniscpr.res.in

Ligand-Protein Interaction Profiling

Molecular docking studies provide a detailed profile of the non-covalent interactions between the ligand and the amino acid residues within the protein's binding site. For this compound, key interactions would likely include:

Hydrogen Bonds: The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, potentially interacting with donor residues like Arginine, Asparagine, or Serine. The nitrogen atom on the second piperidine ring could act as a hydrogen bond acceptor or, if protonated, a donor. nih.gov

Hydrophobic Interactions: The aliphatic carbon skeletons of the two piperidine rings can form favorable van der Waals and hydrophobic interactions with nonpolar residues such as Valine, Leucine, Isoleucine, and Phenylalanine. nih.gov

Ionic Interactions: If the piperidine nitrogen becomes protonated (positively charged), it could form a strong ionic bond or salt bridge with negatively charged residues like Aspartate or Glutamate in the binding pocket.

Table 2: Potential Ligand-Protein Interactions for this compound with Theoretical Targets

Theoretical Target ClassKey Interacting Residues (Examples)Type of Interaction
Carbonic AnhydrasesHis68, Gln71, Gln92, Thr200Hydrogen Bonding, Coordination with Zinc ion
Kinases (e.g., PDKs)Asp, Val, IleHydrogen Bonding, Hydrophobic Interactions
Peptidases (e.g., DPP-IV)Glu205, Glu206, Ser630, His740Hydrogen Bonding, Ionic Interactions
G-Protein Coupled ReceptorsAsp, Ser, Trp, PheIonic Interactions, Hydrogen Bonding, π-π Stacking

Prediction of Binding Affinities and Modes of Action

Docking simulations generate a score, often expressed in kcal/mol, that estimates the binding free energy of the ligand-protein complex. A lower (more negative) score typically indicates a more stable and favorable interaction. researchgate.net For example, docking studies of piperazine-sulfonyl derivatives against carbonic anhydrase IX have shown binding affinities in the range of -7.3 to -8.6 kcal/mol for potent inhibitors. nih.gov Similar studies on piperidine-derived sulfonamides targeting insulin-inhibiting proteins reported binding affinities around -6.6 to -6.9 kcal/mol. researchgate.netcolab.ws

By analyzing the binding pose, a theoretical mode of action can be proposed. If the compound is predicted to bind within the active site of an enzyme, it may act as a competitive inhibitor, preventing the natural substrate from binding. mdpi.com If it binds to another site on the protein, it could function as an allosteric modulator. These computational predictions are foundational for rational drug design, providing a basis for synthesizing and testing new compounds with potentially improved efficacy and selectivity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Correlations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the mathematical relationship between the chemical structure of a compound and its biological activity. jocpr.comyoutube.com As of the current literature review, specific QSAR models exclusively developed for this compound are not publicly available. Research has, however, been conducted on related piperidine derivatives, providing a framework for how such models could be developed and the types of insights they might offer. nih.govnih.govnih.gov

QSAR studies on various classes of piperidine-containing molecules have successfully correlated molecular descriptors with biological activities ranging from enzyme inhibition to receptor antagonism. nih.gov These studies typically involve the calculation of a wide array of descriptors, which can be broadly categorized as follows:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as charge distribution and polarizability. For a molecule like this compound, descriptors like dipole moment and partial charges on the sulfonyl and piperidine nitrogen atoms would be critical.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Molecular weight, volume, and surface area are fundamental steric descriptors that would be considered.

Hydrophobic Descriptors: These describe the lipophilicity of the compound, which influences its ability to cross cell membranes. The partition coefficient (logP) is a key hydrophobic descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

A hypothetical QSAR study for this compound and its analogs would involve synthesizing a series of related compounds and evaluating their biological activity. The next step would be to calculate a range of molecular descriptors for each analog. Statistical methods, such as multiple linear regression or partial least squares, would then be employed to build a mathematical model that correlates the descriptors with the observed activity. nih.gov

For instance, a study on piperidine sulfonamide aryl hydroxamic acid analogs as matrix metalloproteinase (MMP) inhibitors found a significant correlation between the inhibitory potencies and the hydrophobic properties of the molecules. nih.gov This suggests that in a potential QSAR model for this compound derivatives, hydrophobic descriptors could play a dominant role in predicting biological activity.

The table below illustrates a hypothetical set of molecular descriptors that would be relevant in a QSAR study of this compound and its derivatives. The values for the parent compound are provided as a baseline.

Molecular DescriptorDescriptionHypothetical Value for this compound
Molecular Weight The sum of the atomic weights of all atoms in the molecule.246.38 g/mol
LogP The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity.1.5
Topological Polar Surface Area (TPSA) The sum of surfaces of polar atoms in a molecule; predicts drug transport properties.49.9 Ų
Hydrogen Bond Donors The number of hydrogen atoms attached to electronegative atoms (N, O).1
Hydrogen Bond Acceptors The number of electronegative atoms (N, O) with lone pairs.3
Rotatable Bonds The number of bonds that allow free rotation, indicating molecular flexibility.2

In a comprehensive QSAR analysis, these descriptors for a series of analogs would be correlated with their measured biological activities. The resulting model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. While a specific model for this compound is not yet available, the principles of QSAR provide a clear path for future computational investigations into its structure-activity relationships.

Mechanistic Biological Target Interaction Studies in Vitro of 1 Piperidin 4 Ylsulfonyl Piperidine

Enzyme Inhibition Kinetics and Mechanisms in Biochemical Assays

The piperidine (B6355638) scaffold is a common feature in many enzyme inhibitors. who.int Biochemical assays are crucial for determining the potency and mechanism of such inhibitory activities.

Cholinesterase enzymes, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are critical for regulating neurotransmission. Their inhibition is a key strategy in the management of Alzheimer's disease. acgpubs.org Derivatives of piperidine have been investigated for their potential to inhibit these enzymes. who.intacgpubs.org For instance, a series of α,β-unsaturated carbonyl based piperidinone derivatives demonstrated inhibitory activity against both AChE and BChE. acgpubs.org One derivative, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one, was found to be a potent AChE inhibitor with an IC50 value of 12.55 µM. acgpubs.org Another compound, 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one, showed the best anti-BuChE activity with an IC50 of 17.28 µM. acgpubs.org The nitrogen atom within the piperidine ring is considered crucial for binding to the active site of the cholinesterase enzyme. nih.gov

CompoundTarget EnzymeIC50 (µM)
1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-oneAChE12.55
1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-oneBChE17.28

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression and are important targets for cancer therapy. researchgate.net A series of N-substituted 4-alkylpiperidine hydroxamic acids, which incorporate a piperidine scaffold, have been identified as submicromolar inhibitors of HDACs. nih.gov These compounds, bearing a sulfonyl group on the piperidine nitrogen, have shown antiproliferative activity in colon carcinoma cells. nih.gov Another study reported novel hydroxamic acid-based HDAC inhibitors with a 4-piperidin-4-yl-triazole core structure, with some compounds displaying excellent HDAC6 inhibitory activities. nih.gov

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.com A class of 1,4,4-trisubstituted piperidines has been identified as inhibitors of the SARS-CoV-2 Mpro. nih.gov While the inhibitory activity was described as modest, in silico studies supported the plausibility of these compounds binding to the catalytic site of Mpro, suggesting they represent a novel class of non-covalent CoV Mpro inhibitors. nih.gov

Derivatives of 1-(Piperidin-4-ylsulfonyl)piperidine have been explored for their inhibitory effects on a variety of other enzyme systems.

Lipoxygenase: Some piperidine alkaloids have shown moderate inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are related to lipoxygenases in the inflammatory pathway. nih.gov

Urease: A variety of piperidine derivatives with different substituents on the nitrogen atom have been synthesized and evaluated as urease inhibitors, with activities in the micromolar range. nih.gov The size and electronic properties of the substituents were found to influence the inhibitory activity. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the synthesis of nucleic acids and is a target for anticancer and antimicrobial drugs. nih.govwikipedia.org A novel series of 4-piperidine-based thiosemicarbazones exhibited potent inhibition of DHFR, with IC50 values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. nih.govresearchgate.net

Enzyme SystemCompound ClassInhibitory Activity (IC50)
UreaseSubstituted Piperidines31.97 to 254 µM
Dihydrofolate Reductase (DHFR)4-piperidine-based thiosemicarbazones13.70 to 47.30 µM

Receptor Binding Affinity and Selectivity Profiling in Isolated Systems

Beyond enzyme inhibition, piperidine-containing compounds have been studied for their ability to bind to various receptors. A study on arylalkyl/arylalkylsulfonyl piperidine-based derivatives identified them as ligands for sigma receptors. nih.gov Specifically, certain halogen-substituted sulfonamides showed high affinity for σ1 receptors and low affinity for σ2 receptors. nih.gov One particular compound, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, demonstrated a 96-fold selectivity for σ1 over σ2 receptors, with a Ki value of 0.96 ± 0.05 nM for σ1. nih.gov The piperidine moiety itself has been identified as a key structural element for dual affinity at histamine (B1213489) H3 and σ1 receptors. nih.gov

CompoundReceptor TargetBinding Affinity (Ki)Selectivity (σ1/σ2)
4-benzyl-1-(3-iodobenzylsulfonyl)piperidineσ10.96 ± 0.05 nM96-fold
4-benzyl-1-(3-iodobenzylsulfonyl)piperidineσ291.8 ± 8.1 nMN/A

Molecular Interactions with Viral Proteins and Nucleic Acids (in vitro)

The interaction of piperidine derivatives with viral components is an active area of research. As mentioned, 1,4,4-trisubstituted piperidines have been shown to inhibit the main protease of SARS-CoV-2. nih.gov In the context of influenza virus, N-benzyl-4,4-disubstituted piperidines have been identified as inhibitors of the hemagglutinin-mediated membrane fusion process. researchgate.net While direct interaction studies of this compound with nucleic acids are not extensively detailed in the provided context, the broader class of piperidine derivatives has been shown to interact with calf thymus DNA (ctDNA), preferably through intercalation. researchgate.net

HBV Capsid Assembly Modulation Mechanisms

The replication of the Hepatitis B Virus (HBV) is critically dependent on the proper assembly of its nucleocapsid, which is formed by the oligomerization of the HBV core protein (HBc or Cp). nih.govresearchgate.net This process is a primary target for novel antiviral therapies. Small molecules known as Capsid Assembly Modulators (CAMs) have been developed to interfere with this crucial step. researchgate.netnih.gov

Compounds featuring a sulfonylpiperidine scaffold, such as N-sulfonylpiperidine-3-carboxamides (SPCs), represent a class of CAMs that allosterically modulate the core protein. researchgate.netmdpi.com These molecules bind to a hydrophobic pocket located at the interface between core protein dimers. researchgate.net This binding event alters the kinetics and geometry of capsid formation, leading to the assembly of aberrant, non-functional capsids that are devoid of the viral pregenomic RNA (pgRNA) and polymerase. nih.govresearchgate.net By accelerating or misdirecting the assembly process, these modulators effectively halt the viral replication cycle. nih.gov

Table 1: In Vitro Anti-HBV Activity of Representative N-sulfonylpiperidine-3-carboxamide (SPC) Derivatives
CompoundTargetMechanism of ActionObserved In Vitro Effects
C-39HBV Core Protein (HBc)Capsid Assembly ModulationDose-dependent inhibition of HBV capsid formation, cccDNA, HBeAg, pgRNA, and HBV DNA. mdpi.com
C-49HBV Core Protein (HBc)Capsid Assembly ModulationPotent suppression of HBV replication in HepAD38, HepG2-HBV1.3, and HepG2-NTCP cells. researchgate.net

HIV-1 Reverse Transcriptase Inhibition Mechanisms

The enzyme HIV-1 reverse transcriptase (RT) is essential for the replication of the human immunodeficiency virus, as it converts the viral RNA genome into DNA. youtube.com This enzyme is a major target for antiretroviral drugs, including a class known as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com NNRTIs function as allosteric inhibitors, binding to a hydrophobic pocket on the enzyme that is distinct from the polymerase active site. mdpi.com

Research has identified a class of piperidine-4-yl-aminopyrimidines as novel NNRTIs. nih.govresearchgate.net Structural analysis and molecular modeling show that these compounds bind within the NNRTI binding pocket of the HIV-1 RT. This binding induces conformational changes in the enzyme that disrupt its catalytic function, thereby blocking viral DNA synthesis. researchgate.net A key advantage of this scaffold is its demonstrated potency against a broad range of NNRTI-resistant mutant viruses, which is a significant challenge in HIV therapy. nih.govresearchgate.net Derivatives have shown robust activity against strains with common resistance mutations such as K103N/Y181C and Y188L. researchgate.net

Table 2: Activity Profile of a Representative Piperidine-Linked Aminopyrimidine NNRTI
Compound ClassTargetMechanism of ActionPotency Profile
Piperidine-4-yl-aminopyrimidinesHIV-1 Reverse TranscriptaseAllosteric inhibitionBroad activity against wild-type HIV-1 and drug-resistant mutants (e.g., K103N/Y181C, Y188L). nih.govresearchgate.net

SARS-CoV-2 Target (e.g., RNA Polymerase) Binding

The RNA-dependent RNA polymerase (RdRp), also known as nsp12, is the central enzyme in the replication and transcription complex of SARS-CoV-2, making it a prime target for antiviral drug development. chemrxiv.orgbiorxiv.org The inhibition of RdRp directly halts the replication of the viral genome. chemrxiv.org

Studies have investigated spiro[indoline-3,5′-pyrido[2,3-d:6,5-d′]dipyrimidine] derivatives containing a 5-(piperidin-1-ylsulfonyl) moiety for their activity against SARS-CoV-2. nih.gov In vitro plaque reduction assays showed that specific compounds from this series, such as 4b and 4e, exhibited very high activity, inhibiting viral replication by 99% and 91%, respectively. nih.gov To elucidate the mechanism, these potent compounds were further tested in enzymatic assays against both RdRp and the spike glycoprotein. The results confirmed that these molecules act as potent inhibitors of the SARS-CoV-2 RdRp, with inhibitory concentrations (IC₅₀) in the nanomolar range, comparable to the reference drug chloroquine. nih.gov This suggests that the piperidinylsulfonyl scaffold can effectively bind to and inhibit the function of the viral polymerase.

Table 3: In Vitro Anti-SARS-CoV-2 Activity of 5-(Piperidin-1-ylsulfonyl) Derivatives
CompoundAssayResult
4bPlaque Reduction (% Inhibition)99% nih.gov
4bRdRp Inhibition (IC₅₀)40.23 ± 0.09 nM nih.gov
4ePlaque Reduction (% Inhibition)91% nih.gov
4eRdRp Inhibition (IC₅₀)44.83 ± 0.16 nM nih.gov

Cellular Pathway Modulation in In Vitro Cell-Based Assays (e.g., NLRP3 Inflammasome Inhibition)

The NLRP3 inflammasome is a multiprotein complex within the innate immune system that plays a critical role in initiating inflammation. researchgate.net Upon activation by various stimuli, it triggers the maturation and release of pro-inflammatory cytokines, including IL-1β and IL-18. nih.govnih.gov Dysregulation of the NLRP3 inflammasome is associated with a range of inflammatory and autoimmune diseases, making it an important therapeutic target. researchgate.net

The 1-(piperidin-4-yl) moiety is a key structural feature in the development of novel NLRP3 inflammasome inhibitors. For example, a pharmacophore-hybridization strategy has been used to design inhibitors based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold. researchgate.net The mechanism of action for many NLRP3 inhibitors involves the direct binding to the NACHT domain of the NLRP3 protein. This interaction can interfere with the enzyme's ATPase activity, which is essential for the oligomerization and subsequent activation of the inflammasome complex. researchgate.net By preventing this ATP-dependent step, these compounds effectively block the downstream signaling cascade that leads to cytokine release and inflammation. researchgate.net

Development of this compound as Chemical Probes or Biochemical Tools

The this compound scaffold serves as a versatile platform for the development of chemical probes and biochemical tools. Its utility is demonstrated by its incorporation into molecules designed to selectively interact with specific biological targets, thereby enabling the study of their functions.

The development of potent and selective inhibitors through structure-activity relationship (SAR) studies is a fundamental aspect of creating chemical probes. mdpi.comnih.gov The sulfonylpiperidine core has been systematically modified to optimize binding and activity against targets such as the HBV core protein and HIV-1 reverse transcriptase. mdpi.comnih.gov These optimized molecules can be used as tools to probe the roles of these proteins in disease pathways.

Furthermore, the sulfonyl group itself can be functionalized to create reactive probes. For instance, sulfonyl fluorides have been developed as chemical probes that can covalently bind to specific amino acid residues (e.g., histidine) in target proteins. rsc.org This approach allows for target identification, validation, and detailed mechanistic studies. The this compound structure provides a robust and adaptable framework for designing such advanced biochemical tools to explore complex biological systems.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 Piperidin 4 Ylsulfonyl Piperidine Analogues

Elucidation of Key Structural Features for In Vitro Activity

The fundamental structure of 1-(piperidin-4-ylsulfonyl)piperidine consists of two piperidine (B6355638) rings linked by a sulfonyl group. SAR studies on analogous compounds have highlighted the importance of each of these components for in vitro activity. The piperidine rings are recognized as significant motifs in medicinal chemistry, often contributing to desirable pharmacokinetic properties and providing points for substitution to modulate activity and selectivity. ijnrd.org

In related series of piperidine-containing compounds, the presence of both piperidine rings has been shown to be essential for potent biological activity. For instance, in a series of histamine (B1213489) H3 receptor antagonists, the replacement of a piperazine (B1678402) scaffold with a piperidine ring significantly impacted activity, underscoring the importance of the specific heterocyclic ring system. nih.gov Furthermore, studies on other piperidine derivatives have demonstrated that all four substituents on the piperidine core can play an important role in target inhibition. nih.gov

Influence of Substituent Effects on Molecular Recognition and In Vitro Activity

The introduction of various substituents onto the piperidine rings of this compound analogues can profoundly affect their molecular recognition and in vitro activity. The nature, size, and position of these substituents can alter the compound's lipophilicity, electronic distribution, and steric profile, thereby influencing its binding affinity and selectivity for a biological target.

For example, in studies of related sulfonamide-bearing piperidine compounds, the nature of substitutions was found to influence antimicrobial activity. nih.gov In another study on piperidine-substituted sulfonamides with anticancer properties, the presence and position of a methyl group on the piperidine ring were critical for activity. ajchem-a.com Specifically, compounds with a methyl group at the 3 or 4-position of the piperidine ring exhibited higher anticancer activity. ajchem-a.com

The electronic nature of substituents is also a key factor. Electron-withdrawing or electron-donating groups on aromatic rings appended to the piperidine moiety can modulate the pKa of the piperidine nitrogen and influence interactions with target residues. In a series of dipeptidyl peptidase IV inhibitors, modifications to a phenethylamine (B48288) moiety attached to a piperidine ring led to optimized, potent, and selective compounds. dartmouth.edusemanticscholar.org

The following table summarizes the general influence of substituent properties on the activity of piperidine-containing compounds, which can be extrapolated to the this compound scaffold.

Substituent PropertyGeneral Influence on In Vitro ActivityPotential Impact on this compound Analogues
Lipophilicity Can enhance membrane permeability and binding to hydrophobic pockets.Introduction of lipophilic groups on the piperidine rings may improve cell-based activity.
Electronic Effects Can modulate pKa and hydrogen bonding capacity.Electron-withdrawing groups may decrease the basicity of the piperidine nitrogen, affecting ionic interactions.
Steric Bulk Can influence conformational preferences and fit within a binding site.Bulky substituents may either enhance binding through increased van der Waals interactions or cause steric hindrance.
Hydrogen Bonding Capacity Can introduce additional interactions with the target protein.Introduction of hydroxyl or amino groups could form key hydrogen bonds with the target.

Rational Design Principles for the Generation of Novel Analogues

The rational design of novel analogues of this compound is guided by the SAR data obtained from initial screening and lead optimization efforts. A primary principle is the strategic modification of the lead compound to enhance potency, selectivity, and pharmacokinetic properties.

One common design strategy involves bioisosteric replacement, where a functional group is replaced with another group that has similar steric and electronic properties but may improve metabolic stability or other characteristics. For instance, the sulfonyl linker could potentially be replaced with other groups to explore different spatial arrangements of the piperidine rings.

Another principle is scaffold hopping, where the core piperidine-sulfonyl-piperidine structure is replaced with a different chemical scaffold that maintains the key pharmacophoric features required for activity. This can lead to the discovery of novel chemical series with improved properties.

Furthermore, fragment-based drug design (FBDD) principles can be applied. This involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent molecules. For the this compound scaffold, one could explore different substituents on each piperidine ring independently to understand their contribution to binding.

The unique ability of the piperidine structure to be combined with various molecular fragments makes it a valuable scaffold for creating new drugs with a wide range of potential pharmacological effects. clinmedkaz.org

Computational Contributions to SAR Development

Computational chemistry plays a pivotal role in modern drug discovery and is instrumental in elucidating the SAR of this compound analogues. clinmedkaz.org Molecular modeling techniques can provide insights into the binding modes of these compounds and help rationalize observed SAR trends. researchgate.net

Molecular Docking: This technique can predict the preferred orientation of a ligand when bound to a target protein. For this compound analogues, docking studies can help visualize how different substituents on the piperidine rings interact with the amino acid residues in the binding site. nih.govrsc.org This information is invaluable for designing new analogues with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key physicochemical properties (e.g., logP, molecular weight, electronic parameters) that correlate with activity, QSAR models can be used to predict the activity of virtual compounds before their synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex, revealing the stability of binding interactions and the conformational changes that may occur upon binding. nih.govrsc.org This can help to refine the understanding of the binding mechanism and guide the design of more effective inhibitors.

Computational tools are also used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new analogues, helping to prioritize compounds with favorable drug-like profiles for synthesis and further testing. clinmedkaz.org

The following table lists computational tools and their applications in the SAR development of piperidine-containing compounds.

Computational ToolApplication in SAR DevelopmentRelevance to this compound Analogues
Molecular Docking Predicts binding mode and identifies key interactions with the target.Helps in designing substituents that can form optimal interactions within the binding pocket.
QSAR Correlates chemical structure with biological activity to predict the potency of new analogues.Can guide the selection of substituents to maximize in vitro activity.
Molecular Dynamics Simulates the dynamic behavior of the ligand-receptor complex to assess binding stability.Provides insights into the conformational flexibility of the scaffold and the stability of key interactions.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups required for activity.Can be used to design novel scaffolds that retain the key pharmacophoric features.

Future Research Directions for 1 Piperidin 4 Ylsulfonyl Piperidine

Exploration of Unexplored Synthetic Pathways and Methodologies

While the synthesis of related piperidine (B6355638) and sulfonamide structures is established, the synthesis of 1-(Piperidin-4-ylsulfonyl)piperidine and its derivatives could benefit from the exploration of more modern and efficient synthetic strategies. Current methods often rely on traditional condensation reactions. researchgate.net Future research should focus on developing novel, efficient, and modular synthetic routes.

Key areas for exploration include:

Catalytic Approaches: Investigating transition-metal-catalyzed cross-coupling reactions could provide a more versatile and efficient means of forming the C-S or S-N bonds. Methods such as iron-catalyzed reductive amination or gold-catalyzed cyclization, which have been successful in synthesizing other piperidine derivatives, could be adapted. mdpi.comnih.gov

Modular Synthesis: A modular or fragment-based approach would be highly beneficial for rapidly generating a library of analogues for structure-activity relationship (SAR) studies. news-medical.netnih.gov This could involve synthesizing the two piperidine rings with diverse functionalities separately before coupling them via the sulfonyl linker.

Flow Chemistry: The application of continuous flow chemistry could offer advantages in terms of reaction control, scalability, and safety, particularly for reactions that are exothermic or involve hazardous reagents.

Synthetic Strategy Potential Advantage Relevant Research Area
Transition-Metal CatalysisIncreased efficiency, broader substrate scopeOrganometallic Chemistry
Modular/Fragment-Based SynthesisRapid generation of diverse analogues for SARMedicinal Chemistry, Combinatorial Chemistry
Flow ChemistryImproved safety, scalability, and reaction controlProcess Chemistry, Chemical Engineering
Biocatalytic MethodsHigh stereoselectivity, environmentally friendlyGreen Chemistry, Biocatalysis

Table 1: Proposed Synthetic Strategies for this compound Derivatives.

Advanced Computational Modeling for Predictive Molecular Design

Computational modeling and in silico simulations are powerful tools for accelerating the drug discovery process. mdpi.com For the this compound scaffold, these methods can provide valuable insights into its physicochemical properties, potential biological targets, and binding interactions, thereby guiding the design of new, more potent, and selective molecules.

Future computational research should focus on:

Quantum Mechanics (QM) and Molecular Mechanics (MM): Employing QM/MM methods to accurately model the geometry, electronic structure, and conformational landscape of the sulfonylpiperidine scaffold. This can help in understanding its inherent flexibility and preferred conformations when interacting with biological targets.

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of the scaffold in different environments (e.g., aqueous solution, lipid bilayers) and its interaction with potential protein targets. This can reveal key binding modes and the role of solvent molecules. nih.gov

Machine Learning and AI: Utilizing advanced machine learning algorithms to develop quantitative structure-activity relationship (QSAR) models. nih.gov These models can predict the biological activity of novel derivatives based on their structural features, thus prioritizing the synthesis of the most promising candidates. An example of a related scaffold, 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, has been investigated using computational simulations to understand its binding to the NLRP3 inflammasome. researchgate.net

Modeling Technique Objective Potential Outcome
Quantum Mechanics (QM)Accurate calculation of electronic properties and geometry.Understanding of scaffold reactivity and conformational preferences.
Molecular Dynamics (MD)Simulation of molecular motion and interactions over time.Prediction of binding modes and affinity for biological targets.
Machine Learning (e.g., QSAR)Develop predictive models for biological activity.Prioritization of synthetic targets and lead optimization.
Pharmacophore ModelingIdentify key structural features for biological activity.Design of novel compounds with improved target specificity.

Table 2: Computational Approaches for the Predictive Design of Sulfonylpiperidine Derivatives.

Expansion of In Vitro Biochemical and Molecular Profiling

To uncover the therapeutic potential of the this compound scaffold, a systematic and comprehensive in vitro profiling campaign is essential. While related sulfonamide and piperidine compounds have shown activity against targets like carbonic anhydrases and HIV reverse transcriptase, the biological space for this specific scaffold remains largely unexplored. nih.govnih.gov

Future research should involve:

Broad Target Screening: Screening a library of this compound derivatives against a diverse panel of biological targets, including G-protein coupled receptors (GPCRs), kinases, ion channels, and enzymes, to identify novel biological activities.

Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, a focused synthesis of analogues should be undertaken to establish a clear SAR. This will help in understanding which structural modifications enhance potency and selectivity.

Mechanism of Action Studies: For promising compounds, detailed biochemical and cellular assays should be conducted to elucidate their mechanism of action. This includes determining binding affinities, enzyme inhibition kinetics, and effects on cellular signaling pathways.

Profiling Method Purpose Example Targets
High-Throughput Screening (HTS)Unbiased screening against large target panels.Kinases, GPCRs, Proteases
Isothermal Titration Calorimetry (ITC)Measurement of binding affinity and thermodynamics.Purified proteins
Cell-Based AssaysEvaluation of compound activity in a cellular context.Reporter gene assays, proliferation assays
Enzyme Inhibition AssaysDetermination of IC50/Ki values against specific enzymes.Carbonic Anhydrases, Reverse Transcriptases

Table 3: In Vitro Profiling Strategies for the Sulfonylpiperidine Scaffold.

Development of Novel Chemical Tools and Probes Based on the Sulfonylpiperidine Scaffold

The this compound scaffold can serve as a valuable starting point for the development of chemical probes to investigate biological systems. nih.govolemiss.edu These tools can be used to identify new drug targets, validate existing ones, and explore complex biological pathways.

Future directions in this area include:

Affinity-Based Probes: Designing and synthesizing probes that incorporate a photoreactive group (e.g., diazirine, benzophenone) to allow for covalent labeling of target proteins upon UV irradiation. These probes can be used in chemoproteomic experiments to identify the cellular targets of the scaffold.

Fluorescent Probes: Attaching a fluorophore to the sulfonylpiperidine scaffold to create probes for use in fluorescence microscopy and other imaging techniques. These probes can be used to visualize the subcellular localization of the compound and its targets.

Reactive Probes: The sulfonyl group itself can be modified into a reactive warhead, such as a sulfonyl fluoride. Sulfonyl fluorides are known to covalently react with specific amino acid residues (e.g., histidine, lysine) in proteins, making them excellent tools for target identification and covalent inhibitor development. nih.govrsc.org

Probe Type Functional Group Application
Affinity-Based ProbePhotoreactive group (e.g., diazirine)Target identification via photo-affinity labeling
Fluorescent ProbeFluorophore (e.g., fluorescein, rhodamine)Cellular imaging and localization studies
Covalent ProbeReactive warhead (e.g., sulfonyl fluoride)Covalent labeling of target proteins, covalent inhibition
Biotinylated ProbeBiotin tagPull-down assays and target enrichment

Table 4: Chemical Probe Development from the Sulfonylpiperidine Scaffold.

Q & A

Q. What are the established synthetic routes for 1-(Piperidin-4-ylsulfonyl)piperidine, and what key reaction conditions influence yield and purity?

The compound is typically synthesized via N-sulfonation of piperidine derivatives using sulfonyl chlorides under basic conditions. Key steps include:

  • Reagent selection : Use of sulfonyl chlorides (e.g., 4-methoxyphenylsulfonyl chloride) with piperidine in anhydrous methylene chloride .
  • Base optimization : Triethylamine (Et₃N) is critical for neutralizing HCl byproducts, improving reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >95% purity .
  • Yield factors : Slow addition of sulfonyl chloride, controlled temperature (0–25°C), and stoichiometric excess of piperidine (1.2–1.5 eq) minimize di-sulfonation byproducts .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • ¹H/¹³C-NMR : Confirm regiochemistry via piperidine ring proton shifts (δ 2.5–3.5 ppm for N-sulfonyl protons) and sulfonyl group deshielding effects .
  • IR spectroscopy : Strong S=O stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹ validate sulfonation .
  • Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight (e.g., C₁₀H₁₈N₂O₂S requires m/z 254.1096) .
  • Melting point analysis : Sharp melting ranges (e.g., 217–219°C) indicate high crystallinity and purity .

Q. How does the sulfonyl group in this compound influence its reactivity and potential as a building block in medicinal chemistry?

The sulfonyl group acts as an electron-withdrawing moiety , enhancing hydrogen-bonding interactions with biological targets (e.g., enzymes, receptors). Applications include:

  • Pharmacophore design : Sulfonamides improve metabolic stability and membrane permeability .
  • Intermediate utility : Facilitates further functionalization (e.g., nucleophilic substitution at the sulfonyl group) for SAR studies .

Q. What are the primary challenges in achieving high regioselectivity during the sulfonation of piperidine derivatives, and how can these be mitigated?

  • Competing reactions : Over-sulfonation or ring-opening can occur with excess sulfonyl chloride. Mitigation strategies:
    • Use substoichiometric sulfonyl chloride (0.8–1.0 eq) and monitor reaction progress via TLC .
    • Low-temperature conditions (0–5°C) suppress side reactions .
  • Regioselectivity : Piperidine’s conformational flexibility complicates site-specific sulfonation. Computational pre-screening (DFT) of transition states can predict favorable sites .

Q. What safety considerations and handling protocols are critical when working with this compound in laboratory settings?

  • Hazard classification : Skin/eye irritant (GHS H315/H319); respiratory irritant (H335) .
  • Handling protocols :
    • Use PPE (gloves, goggles) and work in a fume hood .
    • Avoid aqueous conditions unless necessary; sulfonamides hydrolyze slowly in acidic/basic media .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can researchers optimize the sulfonation step to minimize byproduct formation in this compound synthesis?

  • Reaction engineering :
    • Microfluidic reactors improve mixing and heat transfer, reducing di-sulfonation byproducts .
    • In-line IR monitoring detects intermediate formation for real-time adjustment .
  • Catalytic approaches : Lewis acids (e.g., ZnCl₂) accelerate sulfonyl chloride activation, lowering reaction time .

Q. What strategies resolve contradictions between computational predictions and experimental biological activity data for sulfonated piperidines?

  • Orthogonal validation : Pair docking studies (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to confirm binding kinetics .
  • Assay interference checks : Test for false positives via counter-screening (e.g., redox-activity assays) .
  • Conformational analysis : Compare X-ray/NMR structures with computational models to identify discrepancies .

Q. How can advanced computational modeling predict the conformational stability of this compound?

  • Quantum mechanics (DFT) : Calculate energy barriers for chair-to-boat transitions in the piperidine ring .
  • Molecular dynamics (MD) : Simulate solvation effects (e.g., water/DMSO) on sulfonyl group orientation .
  • Machine learning : Train models on existing piperidine derivative data to predict stability under varying pH .

Q. What methodologies enable the separation and analysis of enantiomeric forms in sulfonated piperidine derivatives?

  • Chiral chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol mobile phases .
  • Dynamic kinetic resolution : Employ chiral auxiliaries (e.g., (-)-sparteine) during synthesis to bias enantiomer formation .
  • VCD spectroscopy : Compare experimental and computed vibrational circular dichroism spectra for absolute configuration assignment .

Q. How do sulfonyl substituent variations (aryl vs. alkyl) impact pharmacokinetic properties, and what experimental approaches validate these effects?

  • LogP analysis : Aryl-sulfonyl derivatives (e.g., 4-methoxyphenyl) show higher logP (-0.19 to 0.28) than alkyl analogs, affecting membrane permeability .
  • In vitro assays :
    • Caco-2 permeability : Compare transepithelial electrical resistance (TEER) values .
    • Microsomal stability : Incubate with liver microsomes to measure metabolic half-life .
  • In silico ADMET : Predict CYP450 interactions using Schrödinger’s QikProp .

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